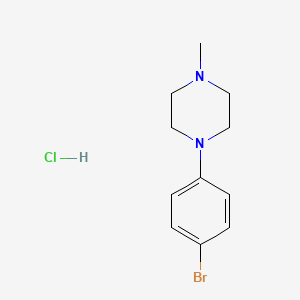
6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has shown potential as a therapeutic agent in the treatment of cancer, inflammation, and autoimmune diseases.
Mechanism of Action
6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide works by blocking the adenosine A2A receptor, which is known to suppress immune function. By inhibiting this receptor, 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide enhances the activity of immune cells such as T cells and natural killer cells, leading to increased tumor cell death. 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide has also been found to reduce the production of regulatory T cells, which can inhibit anti-tumor immune responses.
Biochemical and Physiological Effects:
In addition to its effects on immune function, 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide has been found to have other biochemical and physiological effects. It has been shown to reduce inflammation in models of autoimmune disease, such as multiple sclerosis and rheumatoid arthritis. 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide has also been found to reduce the severity of allergic asthma in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide is its specificity for the adenosine A2A receptor, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, with a half-life of approximately 6 hours in humans. However, one limitation is that 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide has only been tested in preclinical models, and its safety and efficacy in humans have yet to be fully established.
Future Directions
There are several potential future directions for the study of 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide. One area of interest is its use in combination with other immunotherapy agents, such as checkpoint inhibitors, to further enhance anti-tumor immunity. Another area of interest is its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Finally, further studies are needed to establish the safety and efficacy of 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide in humans, and to determine the optimal dosing and treatment regimens.
Synthesis Methods
The synthesis of 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide involves the reaction of 4-methoxy-2-methylbenzoic acid with cyclopropylamine, followed by cyclization with cyanogen bromide to form the pyrimidine ring. The carboxamide group is then introduced through reaction with isobutyl chloroformate. The final product is obtained after purification through column chromatography.
Scientific Research Applications
6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide has been extensively studied for its potential as an immunotherapy agent in the treatment of cancer. It has been shown to enhance the activity of T cells and natural killer cells, leading to increased tumor cell death. 6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide has also been found to synergize with other immunotherapy agents, such as checkpoint inhibitors, to further enhance anti-tumor immunity.
properties
IUPAC Name |
6-cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-7-12(21-2)5-6-13(10)19-16(20)15-8-14(11-3-4-11)17-9-18-15/h5-9,11H,3-4H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQHJZATFZZQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=NC=NC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-N-(4-methoxy-2-methylphenyl)pyrimidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

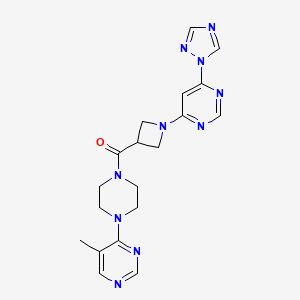
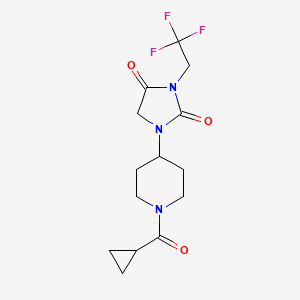
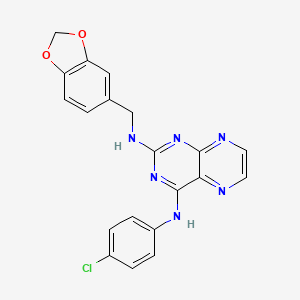
![N-(4-chlorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2936923.png)
![2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2936927.png)
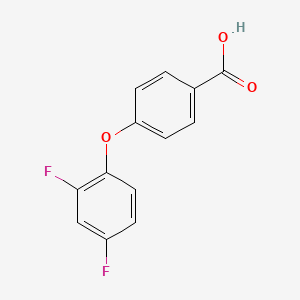
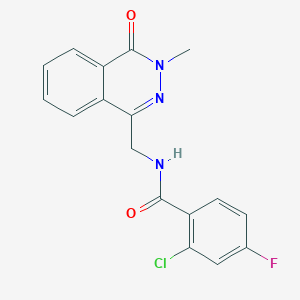
![5-amino-7-(2-chlorophenyl)-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B2936931.png)

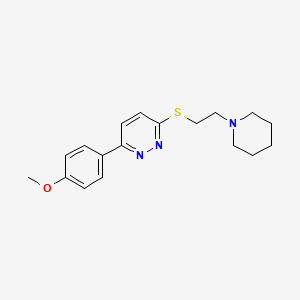
![1-(cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B2936936.png)
![3-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2936937.png)
![1-(4-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2936939.png)
